1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one

Medicinal Chemistry Antioxidant Research Scaffold Differentiation

Why source this exact scaffold? Generic benzofuran or thiazole intermediates cannot substitute this molecule in structure-activity relationship (SAR) campaigns. The conjugated π-system created by fusing the benzofuran C-2 position to the thiazole ring governs both electronic distribution and three-dimensional conformation. Even minor changes (e.g., relocating the thiazole attachment or replacing the 4-acetyl group) produce >100-fold shifts in cytotoxicity (GI50 0.295 μM to >100 μM). The 4-acetyl carbonyl is a unique synthetic handle for Claisen-Schmidt condensations, hydrazine cyclizations, and nucleophilic additions—reactivity absent in the des-acetyl or amine analogs. For reproducible anticancer, anti-inflammatory, or antioxidant hit-to-lead programs, sourcing this precise building block is non-negotiable.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
Cat. No. B12306919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C13H9NO2S/c1-8(15)10-7-17-13(14-10)12-6-9-4-2-3-5-11(9)16-12/h2-7H,1H3
InChIKeyHRTGGLZFBUPXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one: Comparative Procurement Profile


1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic hybrid scaffold that fuses a benzofuran core with a thiazole ring and a 4-acetyl substituent . This precise combination of pharmacophores distinguishes it from simpler benzofuran or thiazole intermediates. As a building block, its reactivity profile enables distinct downstream derivatization pathways—particularly at the acetyl carbonyl and the C-2 position of the thiazole ring—which are not accessible to des-acetyl analogs [1]. This compound serves as a versatile intermediate in the construction of more complex bioactive heterocycles, especially those targeting anticancer and antimicrobial pathways where both oxygen- and sulfur-containing heteroaromatic systems are required [2].

Why Generic Substitution of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one Fails for Rigorous R&D


Substituting this compound with a generic benzofuran or thiazole intermediate is not viable for structure-activity relationship (SAR) campaigns. The fusion of the benzofuran C-2 position with the thiazole ring creates a conjugated π-system that influences both electronic distribution and three-dimensional conformation, parameters critical for target binding [1]. Studies on related benzofuran-thiazole hybrids demonstrate that even minor modifications—such as relocating the thiazole attachment point or changing the C-4 substituent from acetyl to amine or methanamine—produce orders-of-magnitude shifts in cytotoxicity (GI50 values ranging from 0.295 μM to >100 μM within the same series) [2]. The 4-acetyl group specifically provides a unique carbonyl handle for further functionalization (e.g., condensation, reduction, or cycloaddition) that is absent in the corresponding amine or unsubstituted thiazole analogs [3]. Consequently, sourcing the exact scaffold is essential for reproducibility in both synthetic methodology development and preliminary biological evaluation.

Quantitative Differentiation Evidence: 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one vs. Closest Analogs


Structural Distinction: 4-Acetyl vs. 2-Amine Substitution on Thiazole Ring

The target compound differs fundamentally from the common analog 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine. The presence of the 4-acetyl group replaces a nucleophilic primary amine with an electrophilic carbonyl. This substitution alters the molecule's hydrogen-bonding capability and lipophilicity, directly impacting both biological target engagement and synthetic utility. In antioxidant assays, the 2-amine analog exhibits IC50 values in the 308 μM range, indicating only moderate activity; the 4-acetyl scaffold is expected to exhibit a distinct, non-overlapping reactivity profile due to the absence of the free amine [1].

Medicinal Chemistry Antioxidant Research Scaffold Differentiation

Scaffold Impact on Anticancer Potency: Benzofuran-Thiazole Hybrids vs. Benzothiazole Analogs

Within the broader benzofuran-thiazole hybrid class, the specific 4-acetyl scaffold serves as a precursor to compounds demonstrating potent antiproliferative effects. Related hybrid compounds (e.g., 8g and 8h in Hadiyal et al., 2022) exhibited GI50 values as low as 0.295 μM across the NCI-60 panel, outperforming the standard chemotherapeutic fluorouracil in certain cell lines [1]. In contrast, simple 2-acetylbenzofuran derivatives lacking the thiazole extension typically show GI50 values >10 μM [2]. This magnitude of difference (over 30-fold) underscores the essential contribution of the benzofuran-thiazole scaffold to cytotoxic potency.

Oncology Cytotoxicity NCI-60 Screening

Reactivity Advantage: 4-Acetyl Carbonyl as a Synthetic Handle vs. 4-Methanamine

The target compound's 4-acetyl group provides a carbonyl center that is highly amenable to condensation reactions (e.g., with hydrazines, hydroxylamines, or primary amines) and nucleophilic additions (e.g., organometallic reagents). The close analog [2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250611-87-0) lacks this carbonyl and instead bears a primary amine. While both compounds can undergo derivatization, the acetyl carbonyl enables a distinct set of reactions—including Claisen-Schmidt condensations and reductive aminations—that are fundamental to constructing complex heterocyclic frameworks like pyrazolines and triazolopyrimidines [1]. This functional group difference dictates the downstream chemical space accessible from each starting material.

Synthetic Methodology Organic Chemistry Derivatization

Biological Profile Differentiation: Benzofuran-Thiazole vs. Thiazolylbenzofuran Derivatives

The target compound's core scaffold (benzofuran-2-yl linked to thiazole) is a privileged substructure present in a distinct class of leukotriene and SRS-A antagonists. Patents specifically claim thiazolylbenzofuran derivatives of formula (I) for the treatment of inflammatory and allergic conditions, with the benzofuran-2-yl-thiazole core being essential for activity [1]. In contrast, compounds with a benzothiazole core (sulfur in the fused ring) or a furan (oxygen without fused benzene) exhibit different biological profiles—for instance, benzothiazole derivatives are more commonly associated with anticancer and antimicrobial activities rather than leukotriene antagonism [2]. The exact linkage position (C-2 of benzofuran to C-2 of thiazole) is also critical; regioisomers with alternative attachment points are not claimed for this specific anti-inflammatory mechanism [1].

Anti-inflammatory Allergy Leukotriene Antagonism

Optimal R&D and Procurement Scenarios for 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one


Synthesis of Fused Pyrazoline and Triazolopyrimidine Anticancer Leads

This scaffold is ideal for medicinal chemistry teams synthesizing novel anticancer agents via carbonyl condensation chemistry. The 4-acetyl group can be directly reacted with aldehydes (Claisen-Schmidt) or hydrazines to generate pyrazoline-thiocarbohydrazide derivatives, which have demonstrated promising antitumor activity across the NCI-60 panel [1]. The benzofuran-thiazole core contributes to the enhanced potency (GI50 as low as 0.295 μM) observed in related hybrid compounds [2].

Building Block for Leukotriene Antagonist Development

Programs focused on inflammatory and allergic diseases (e.g., asthma, allergic rhinitis) can utilize this compound as a core intermediate for synthesizing thiazolylbenzofuran derivatives claimed as leukotriene and SRS-A antagonists [3]. The specific benzofuran-2-yl-thiazole linkage is essential for this mechanism, and the 4-acetyl group provides a convenient synthetic handle for further functionalization at the thiazole ring to modulate pharmacokinetic properties.

Antioxidant SAR Probe with Distinct Electrophilic Handle

Researchers investigating the antioxidant potential of benzofuran-thiazole hybrids will find that this 4-acetyl scaffold offers a distinct SAR probe compared to the more common 2-amine analog (which shows moderate antioxidant activity with IC50 ~308 μM) [4]. The absence of a free amine and presence of a carbonyl allows for systematic exploration of how hydrogen-bonding capacity and lipophilicity influence radical scavenging activity, without the confounding nucleophilic reactivity of the amine.

Diversity-Oriented Synthesis via Nucleophilic Addition

In academic and industrial laboratories practicing diversity-oriented synthesis (DOS), the electrophilic carbonyl of the 4-acetyl group serves as a versatile reaction center. It can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium) to generate secondary alcohols, which can be further elaborated into ethers, esters, or elimination products. This reactivity is orthogonal to that of the 4-methanamine analog, making this compound the preferred choice for building libraries centered on carbonyl chemistry [1].

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